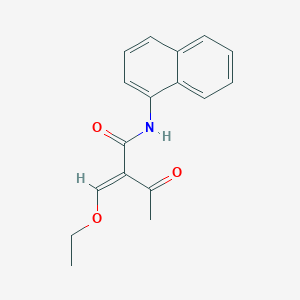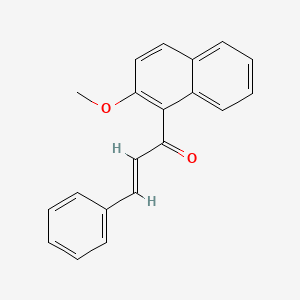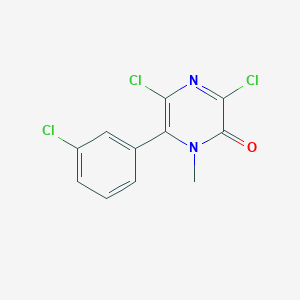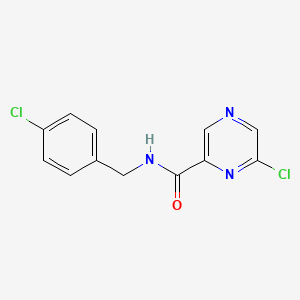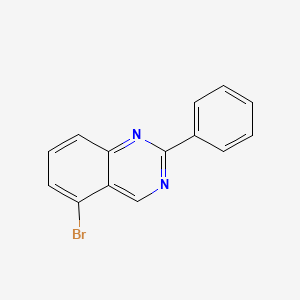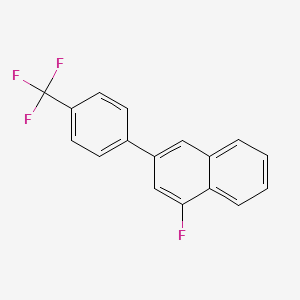![molecular formula C11H6BrN3O2 B11840052 7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
7-Bromopyrimido[5,4-b]quinoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrimido[5,4-b]quinoline-2,4-diol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the pyrimido[5,4-b]quinoline family, known for its diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for research and development in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrimido[5,4-b]quinoline-2,4-diol typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . Another approach involves a one-pot reaction using barbituric acid, aldehydes, and anilines .
Industrial Production Methods: Industrial production of this compound may leverage green chemistry techniques, such as mechanochemical synthesis using a ball-mill. This method involves a multicomponent reaction of 1,3-diketones (e.g., dimedone, barbituric acid), 6-aminouracil, and aromatic aldehyde, under solvent-free and catalyst-free conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrimido[5,4-b]quinoline-2,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated or nitrated pyrimidoquinoline derivatives.
Scientific Research Applications
7-Bromopyrimido[5,4-b]quinoline-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromopyrimido[5,4-b]quinoline-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases and tyrosyl-DNA phosphodiesterase II, leading to apoptosis and cell cycle arrest in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the bromine and hydroxyl groups.
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness: 7-Bromopyrimido[5,4-b]quinoline-2,4-diol is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the bromine atom and hydroxyl groups contributes to its distinct chemical reactivity and interaction with biological targets .
Properties
Molecular Formula |
C11H6BrN3O2 |
|---|---|
Molecular Weight |
292.09 g/mol |
IUPAC Name |
7-bromo-1H-pyrimido[5,4-b]quinoline-2,4-dione |
InChI |
InChI=1S/C11H6BrN3O2/c12-6-2-1-5-3-8-9(13-7(5)4-6)10(16)15-11(17)14-8/h1-4H,(H2,14,15,16,17) |
InChI Key |
LEHKIUQNLMZSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=C21)NC(=O)NC3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)
![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)

